N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno-triazolo-pyrimidine core fused with a sulfonyl-substituted aromatic ring and a benzyl-methylamine substituent. The 4-isopropylphenylsulfonyl group contributes to lipophilicity, while the N-benzyl-N-methyl moiety may influence binding specificity and metabolic stability.
Properties
IUPAC Name |
N-benzyl-N-methyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-16(2)18-9-11-19(12-10-18)33(30,31)24-23-25-22(28(3)15-17-7-5-4-6-8-17)21-20(13-14-32-21)29(23)27-26-24/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAROKNHFSYKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₂₁H₂₃N₅O₂S
- Molecular Weight: 397.51 g/mol
This compound features a thieno-triazolo-pyrimidine core with a sulfonyl group and a benzyl substituent that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: The compound is suggested to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition can lead to cell death in susceptible bacterial strains.
- Minimum Inhibitory Concentration (MIC): Preliminary evaluations show that similar compounds exhibit MIC values ranging from 2.5 to 160 µM against various Gram-positive and Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Anticancer Activity
The thieno-triazolo-pyrimidine derivatives have also been investigated for their anticancer properties:
- Cell Lines Tested: Studies have utilized various cancer cell lines to assess cytotoxicity and apoptosis induction.
- Results: Initial findings suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study focusing on the antimicrobial efficacy of related sulfonamide compounds, it was found that derivatives similar to this compound demonstrated potent activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of thieno-triazolo-pyrimidines in breast cancer models. The results indicated that these compounds could significantly reduce tumor growth in vivo while exhibiting minimal toxicity to normal cells .
Table of Biological Activities
Mechanistic Insights
Research has identified several mechanisms through which this compound exerts its biological effects:
- Inhibition of DNA Gyrase: The compound binds to DNA gyrase at a novel site distinct from traditional quinolone antibiotics.
- Induction of Apoptosis: In cancer cells, it activates apoptotic pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in core heterocycles, sulfonyl substituents, and amine groups. Below is a detailed comparison:
Core Heterocycle Variations
Sulfonyl Substituent Variations
Amine Substituent Variations
Research Findings and Functional Implications
- However, bromo-substituted analogs may exhibit stronger halogen bonding in enzyme active sites .
- Amine Substitutions : The N-benzyl-N-methyl group balances lipophilicity and metabolic stability, whereas 2-methoxybenzyl analogs (E565-0357) trade off solubility for reduced blood-brain barrier penetration .
- Core Heterocycles : Quinazoline-based analogs (e.g., ) show reduced π-stacking interactions compared to pyrimidine cores, likely altering kinase inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
